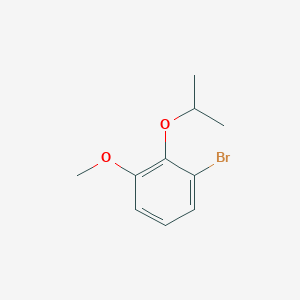

1-Bromo-2-isopropoxy-3-methoxybenzene

Description

1-Bromo-2-isopropoxy-3-methoxybenzene (CAS: Not explicitly provided; Ref: 10-F630794) is a brominated aromatic ether featuring two oxygen-containing substituents: an isopropoxy group (-OCH(CH₃)₂) at the 2-position and a methoxy group (-OCH₃) at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry research due to its versatile reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions). Its structure combines electron-donating (methoxy) and moderately bulky (isopropoxy) groups, which influence its solubility in organic solvents like dichloromethane and ethyl acetate.

Properties

IUPAC Name |

1-bromo-3-methoxy-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)13-10-8(11)5-4-6-9(10)12-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROLWOKMICXZCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-isopropoxy-3-methoxybenzene typically involves the bromination of 2-isopropoxy-3-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or carbon tetrachloride . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-2-isopropoxy-3-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents include sodium or potassium salts of the nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: The isopropoxy and methoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the benzene ring.

Scientific Research Applications

1-Bromo-2-isopropoxy-3-methoxybenzene is utilized in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its ability to act as a substrate or inhibitor in biochemical assays.

Medicinal Chemistry: Researchers use this compound to design and synthesize potential therapeutic agents, exploring its effects on biological targets.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isopropoxy-3-methoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-bromo-2-isopropoxy-3-methoxybenzene, differing primarily in substituent groups and positions:

Physical and Chemical Properties

Solubility :

- The isopropoxy group in the target compound enhances solubility in moderately polar solvents (e.g., THF) compared to 1-bromo-3-chloro-2-methoxybenzene, which exhibits higher polarity due to the electronegative chlorine substituent.

- 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene demonstrates significantly lower water solubility owing to its extended alkyl chain.

- Reactivity: The methoxy group in 1-bromo-2-isopropoxy-3-methoxybenzene acts as an electron donor, facilitating electrophilic aromatic substitution at the para position relative to the methoxy group. In contrast, chloro-substituted analogs (e.g., 1-bromo-3-chloro-2-methoxybenzene) exhibit slower reaction kinetics in nucleophilic substitutions due to chlorine’s weaker leaving-group ability compared to bromine. Steric hindrance in 1-bromo-3-cyclopropylbenzene limits its utility in coupling reactions compared to the target compound.

Research Findings and Trends

Recent studies highlight the following:

- Bioavailability : The isopropoxy group in 1-bromo-2-isopropoxy-3-methoxybenzene improves membrane permeability compared to cyclopropyl or chloro-substituted derivatives.

- Thermal Stability : Derivatives with longer alkyl chains (e.g., hexyloxy) exhibit higher decomposition temperatures (>200°C), whereas methoxy- and chloro-substituted compounds decompose at ~150°C.

Biological Activity

1-Bromo-2-isopropoxy-3-methoxybenzene (CAS No. 442200-49-9) is an organic compound characterized by a bromine atom, an isopropoxy group, and a methoxy group attached to a benzene ring. This unique structural composition positions it as a candidate for various biological activities, particularly in medicinal chemistry. The compound's potential applications span across pharmaceuticals, where it may serve as a precursor for biologically active compounds.

Chemical Structure and Properties

The molecular formula of 1-Bromo-2-isopropoxy-3-methoxybenzene is . Its structure includes:

- Bromine atom : Contributes to reactivity, particularly in nucleophilic substitution reactions.

- Isopropoxy group : Enhances solubility and modifies biological interactions.

- Methoxy group : Influences electronic properties and potential interactions with biomolecules.

The biological activity of 1-Bromo-2-isopropoxy-3-methoxybenzene is hypothesized to involve several mechanisms:

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex bioactive compounds.

- Interaction with Biological Targets : The compound may interact with various biomolecules through non-covalent interactions such as hydrogen bonding and van der Waals forces, influencing biochemical pathways related to inflammation and metabolism.

Antiproliferative Activity

Research indicates that compounds similar to 1-Bromo-2-isopropoxy-3-methoxybenzene exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain substituted phenols can inhibit the proliferation of human cancer cells such as HeLa (cervical), MDA-MB-231 (breast), and A549 (lung) with IC50 values ranging from low micromolar concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Bromo-2-isopropoxy-3-methoxybenzene | HeLa | TBD |

| Similar Compound A | A549 | 0.048 |

| Similar Compound B | MDA-MB-231 | 0.19 |

Note: TBD indicates that specific data for 1-Bromo-2-isopropoxy-3-methoxybenzene is not yet available.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by its structural similarity to other brominated phenolic compounds known for modulating inflammatory pathways. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Study on Bromophenols : A study demonstrated that bromophenol derivatives exhibited significant anti-cancer activity across various cell lines, suggesting that similar mechanisms may apply to 1-Bromo-2-isopropoxy-3-methoxybenzene.

- Triazole Substitutes : Research on amide bond bioisosteres indicated that modifications in the chemical structure could enhance antiproliferative activity, highlighting the importance of structural optimization in drug design.

Pharmacokinetics

The pharmacokinetic profile of 1-Bromo-2-isopropoxy-3-methoxybenzene remains largely unexplored; however, factors such as molecular weight, functional groups, and lipophilicity are expected to influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.